molecular formula C15H22O6 B1410607 3-(2,4,5-Triethoxyphenoxy)propionic acid CAS No. 1951442-04-8

3-(2,4,5-Triethoxyphenoxy)propionic acid

Cat. No.: B1410607
CAS No.: 1951442-04-8
M. Wt: 298.33 g/mol
InChI Key: LEPADROSSBIODZ-UHFFFAOYSA-N
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Description

3-(2,4,5-Triethoxyphenoxy)propionic acid is an organic compound characterized by the presence of a propionic acid moiety attached to a phenoxy group substituted with three ethoxy groups at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Triethoxyphenoxy)propionic acid typically involves the reaction of 2,4,5-triethoxyphenol with 3-chloropropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropionic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the deprotonation of the phenol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Triethoxyphenoxy)propionic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of 2,4,5-triethoxybenzoic acid.

    Reduction: Formation of 3-(2,4,5-triethoxyphenoxy)propanol.

    Substitution: Formation of 2,4,5-triethoxy-3-nitrophenoxypropionic acid or 2,4,5-triethoxy-3-chlorophenoxypropionic acid.

Scientific Research Applications

3-(2,4,5-Triethoxyphenoxy)propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Triethoxyphenoxy)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the phenoxy moiety can facilitate binding to these targets, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(2,4,5-Trimethoxyphenoxy)propionic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    3-(3,4,5-Triethoxyphenoxy)propionic acid: Similar structure but with ethoxy groups at different positions on the phenoxy ring.

Uniqueness

3-(2,4,5-Triethoxyphenoxy)propionic acid is unique due to the specific positioning of the ethoxy groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(2,4,5-triethoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6/c1-4-18-11-9-13(20-6-3)14(10-12(11)19-5-2)21-8-7-15(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPADROSSBIODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1OCC)OCCC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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